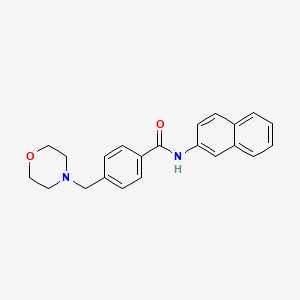![molecular formula C13H15ClN2O4 B5709942 5-{[3-(acetylamino)-4-chlorophenyl]amino}-5-oxopentanoic acid](/img/structure/B5709942.png)
5-{[3-(acetylamino)-4-chlorophenyl]amino}-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[3-(acetylamino)-4-chlorophenyl]amino}-5-oxopentanoic acid, commonly known as ACPC, is an amino acid derivative that has been extensively studied for its potential therapeutic applications. ACPC is synthesized from the amino acid phenylalanine and has been shown to have a range of biochemical and physiological effects.
作用機序
The exact mechanism of action of ACPC is not fully understood. However, it is thought to act through the modulation of glutamate receptors in the brain. Glutamate is a neurotransmitter that is involved in a range of physiological processes including learning and memory. ACPC has been shown to enhance the activity of certain glutamate receptors, leading to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
ACPC has a range of biochemical and physiological effects. It has been shown to enhance cognitive function and improve memory in both animal models and human studies. ACPC has also been shown to have neuroprotective effects, protecting against neuronal damage and cell death. In addition, ACPC has been shown to have anti-inflammatory effects, reducing inflammation in the brain and other tissues.
実験室実験の利点と制限
ACPC has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. ACPC has also been extensively studied, with a large body of research supporting its potential therapeutic applications. However, there are also limitations to using ACPC in lab experiments. Its mechanism of action is not fully understood, and there is still much to be learned about its potential therapeutic applications.
将来の方向性
There are several future directions for research on ACPC. One area of research is the potential use of ACPC as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of research is the potential use of ACPC as a treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, there is ongoing research into the mechanisms of action of ACPC and its potential applications in other areas of medicine.
合成法
ACPC can be synthesized through a multi-step process starting with the amino acid phenylalanine. The first step involves protecting the amino group of phenylalanine with a suitable protecting group such as the t-butoxycarbonyl group. The protected amino acid is then reacted with acetyl chloride to form the acetylated derivative. The resulting compound is then reacted with 4-chloroaniline to form the 4-chlorophenyl derivative. Finally, the protecting group is removed to yield ACPC.
科学的研究の応用
ACPC has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. ACPC has also been shown to have anti-inflammatory effects and has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
5-(3-acetamido-4-chloroanilino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O4/c1-8(17)15-11-7-9(5-6-10(11)14)16-12(18)3-2-4-13(19)20/h5-7H,2-4H2,1H3,(H,15,17)(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCOJTGSZCGGBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)NC(=O)CCCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5709868.png)
![4-fluoro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5709873.png)
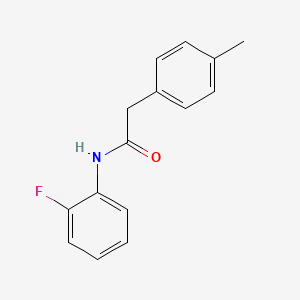

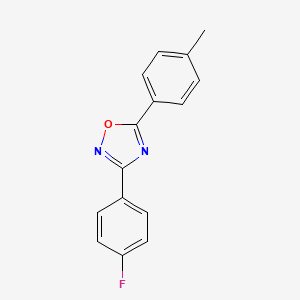


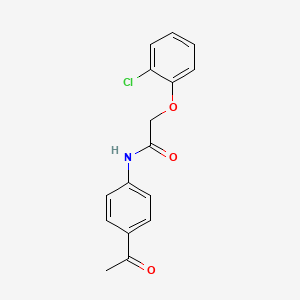
![5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5709926.png)
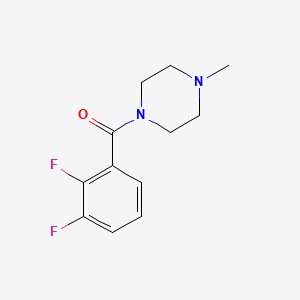
![5-ethoxy-2-[(isopropylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5709940.png)
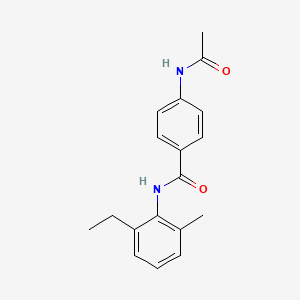
![1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5709958.png)
